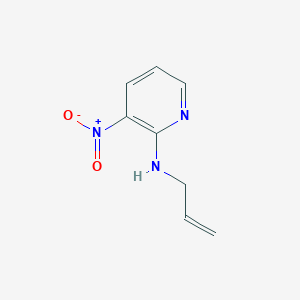

N-Allyl-3-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-prop-2-enylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-5-9-8-7(11(12)13)4-3-6-10-8/h2-4,6H,1,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSATXWQHDOTLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001284481 | |

| Record name | 3-Nitro-N-2-propen-1-yl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-69-9 | |

| Record name | 3-Nitro-N-2-propen-1-yl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-N-2-propen-1-yl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to N-Allyl-3-nitropyridin-2-amine and its Precursor

Foundational Analysis: Spectroscopic Profile of 2-Amino-3-nitropyridine

Understanding the spectroscopic signature of the starting material, 2-Amino-3-nitropyridine, is paramount. The electronic and vibrational landscape of this molecule is significantly influenced by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Amino-3-nitropyridine

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-3-nitropyridine in DMSO-d₆ exhibits distinct signals for the aromatic protons.[1] The amino protons typically appear as a broad singlet, the position of which can be solvent-dependent.

-

δ 8.38 (dd, J = 4.4, 1.6 Hz, 1H): This downfield signal corresponds to the proton at the C6 position, deshielded by the adjacent nitrogen atom and the nitro group.

-

δ 7.87 (s, 2H): This broad singlet is characteristic of the amino protons (-NH₂).

-

δ 6.74 (dd, J = 8.2, 4.4 Hz, 1H): This signal corresponds to the proton at the C5 position.

-

δ 8.38 (dd, J = 8.2, 1.6 Hz, 1H): This signal is assigned to the proton at the C4 position, which is strongly influenced by the adjacent nitro group.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Public databases indicate the presence of characteristic signals for 2-Amino-3-nitropyridine.[2][3]

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~158 | Attached to the amino group and adjacent to the ring nitrogen. |

| C3 | ~130 | Attached to the nitro group. |

| C4 | ~135 | Influenced by the electron-withdrawing nitro group. |

| C5 | ~115 | Shielded relative to the other aromatic carbons. |

| C6 | ~150 | Deshielded by the adjacent ring nitrogen. |

Infrared (IR) Spectroscopy of 2-Amino-3-nitropyridine

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 2-Amino-3-nitropyridine is characterized by the following key absorptions[2]:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretch | 3400-3250 (typically two bands for a primary amine)[4] |

| Aromatic C-H | Stretch | 3100-3000 |

| N-H | Bend (Scissoring) | 1650-1580[4] |

| C=C, C=N | Aromatic Ring Stretch | 1600-1450 |

| N-O | Asymmetric Stretch (NO₂) | 1550-1500 |

| C-N | Stretch | 1335-1250 (aromatic amine)[4] |

| N-O | Symmetric Stretch (NO₂) | 1360-1340 |

Mass Spectrometry (MS) of 2-Amino-3-nitropyridine

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-3-nitropyridine, the molecular formula is C₅H₅N₃O₂ with a molecular weight of 139.11 g/mol .[2][5] The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 139.

Predictive Analysis: Spectroscopic Profile of N-Allyl-3-nitropyridin-2-amine

The introduction of an allyl group (-CH₂-CH=CH₂) via N-alkylation of the amino group in 2-Amino-3-nitropyridine will induce predictable changes in the spectroscopic data.

Predicted ¹H NMR Spectrum of N-Allyl-3-nitropyridin-2-amine

The ¹H NMR spectrum will retain the signals for the pyridine ring protons, although their chemical shifts may be slightly altered due to the electronic changes from the N-allylation. The most significant additions will be the signals from the allyl group.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Pyridine H4 | ~8.4-8.2 | dd | J ≈ 8.2, 1.6 | Similar to the parent compound, deshielded by -NO₂. |

| Pyridine H6 | ~8.3-8.1 | dd | J ≈ 4.4, 1.6 | Similar to the parent compound, deshielded by ring N. |

| Pyridine H5 | ~6.8-6.6 | dd | J ≈ 8.2, 4.4 | Similar to the parent compound. |

| NH | ~8.0-7.5 | t | J ≈ 5-6 | The amino proton will now be a single proton, likely coupled to the adjacent methylene protons of the allyl group, appearing as a triplet. |

| Allyl =CH- | ~6.1-5.8 | m | - | The vinylic proton of the allyl group, appearing as a complex multiplet due to coupling with both the methylene and terminal vinylic protons. |

| Allyl =CH₂ | ~5.4-5.2 | m | - | The two terminal vinylic protons of the allyl group, which will be diastereotopic and appear as a multiplet. |

| Allyl -CH₂- | ~4.2-4.0 | dt | J ≈ 5-6, 1.5 | The methylene protons adjacent to the nitrogen, deshielded by the amine and coupled to both the NH proton and the vinylic proton. |

Predicted ¹³C NMR Spectrum of N-Allyl-3-nitropyridin-2-amine

The ¹³C NMR spectrum will show additional signals corresponding to the three carbons of the allyl group.

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~157 | Slightly shifted from the parent compound due to N-alkylation. |

| C3 | ~131 | Minimal change expected. |

| C4 | ~136 | Minimal change expected. |

| C5 | ~116 | Minimal change expected. |

| C6 | ~151 | Minimal change expected. |

| Allyl =CH- | ~135-133 | Standard range for an internal vinylic carbon. |

| Allyl =CH₂ | ~118-116 | Standard range for a terminal vinylic carbon. |

| Allyl -CH₂- | ~45-43 | Aliphatic carbon attached to nitrogen. |

Predicted IR Spectrum of N-Allyl-3-nitropyridin-2-amine

The IR spectrum will exhibit new bands characteristic of the allyl group and changes in the N-H region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comparison to Parent Compound |

| N-H | Stretch | 3350-3310 (one band for a secondary amine)[4] | The two N-H stretching bands of the primary amine will be replaced by a single, weaker band. |

| Aliphatic C-H | Stretch | 3000-2850 | New absorptions from the allyl -CH₂- group. |

| Vinylic C-H | Stretch | 3100-3000 | New absorptions from the allyl =C-H groups. |

| C=C | Alkene Stretch | ~1645 | A new, sharp band characteristic of a C=C double bond. |

| N-H | Bend | 1580-1490 (often weak or absent for secondary amines) | The prominent primary amine N-H bend will disappear or be significantly weaker. |

| Aromatic Ring Stretch | C=C, C=N | 1600-1450 | Largely unchanged. |

| Nitro Group | Asymmetric & Symmetric Stretch | 1550-1500 & 1360-1340 | Largely unchanged. |

| C-N | Stretch | 1335-1250 | Largely unchanged. |

Predicted Mass Spectrum of N-Allyl-3-nitropyridin-2-amine

The molecular formula of N-Allyl-3-nitropyridin-2-amine is C₈H₉N₃O₂ with a molecular weight of 179.18 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 179. Key fragmentation patterns would likely involve the loss of the allyl group or parts of it.

-

M⁺ at m/z 179: The molecular ion peak.

-

[M - 41]⁺ at m/z 138: Loss of the allyl radical (•CH₂CH=CH₂).

-

[M - 15]⁺ at m/z 164: Loss of a methyl radical (•CH₃), potentially through rearrangement.

-

[M - 46]⁺ at m/z 133: Loss of the nitro group (•NO₂).

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data for N-Allyl-3-nitropyridin-2-amine.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added in the 4000-400 cm⁻¹ range.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualizations

Molecular Structures

Caption: Molecular structures of the parent and N-allyl derivative.

Spectroscopic Analysis Workflow

Sources

"CAS number for N-Allyl-3-nitropyridin-2-amine"

CAS Number: 26820-69-9 Chemical Name: N-Allyl-3-nitropyridin-2-amine Synonyms: 2-(Allylamino)-3-nitropyridine; N-(2-Propenyl)-3-nitro-2-pyridinamine[1]

Executive Summary

N-Allyl-3-nitropyridin-2-amine (CAS 26820-69-9) is a specialized heterocyclic intermediate critical to the synthesis of fused pyridine systems, particularly imidazo[4,5-b]pyridines .[1] Its structural core—a pyridine ring substituted with an electron-withdrawing nitro group at the C3 position and a nucleophilic allylamino group at C2—renders it a "privileged scaffold" in medicinal chemistry.

The compound exhibits dual reactivity: the nitro group serves as a latent amino functionality (via reduction), while the allyl group provides a handle for olefin metathesis or serves as a hydrophobic moiety in structure-activity relationship (SAR) studies. This guide details the chemical profile, validated synthesis protocols, and downstream applications of this compound in drug discovery.

Chemical Identity & Physical Profile

| Property | Data |

| CAS Number | 26820-69-9 |

| Molecular Formula | |

| Molecular Weight | 179.18 g/mol |

| IUPAC Name | N-(prop-2-en-1-yl)-3-nitropyridin-2-amine |

| SMILES | C=CCNC1=C(C=CC=N1)[O-] |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in Water |

| Key Functional Groups | Nitro ( |

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis of N-Allyl-3-nitropyridin-2-amine relies on the high electrophilicity of 2-chloro-3-nitropyridine .[1] The nitro group at the C3 position exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, activating the C2-chlorine towards nucleophilic attack by allylamine.[1]

Reaction Scheme

[1]Step-by-Step Methodology

Reagents:

-

Precursor: 2-Chloro-3-nitropyridine (CAS 5470-18-8) [1.0 eq][2]

-

Nucleophile: Allylamine (CAS 107-11-9) [1.2 eq][1]

-

Base: Triethylamine (

) or Potassium Carbonate ( -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

Protocol:

-

Dissolution: Dissolve 10 mmol of 2-chloro-3-nitropyridine in 20 mL of anhydrous Ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C (ice bath). Add 15 mmol of Triethylamine followed by the dropwise addition of 12 mmol of Allylamine. Note: Exothermic reaction possible.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (

) should disappear, and a lower, yellow spot ( -

Work-up: Concentrate the reaction mixture under reduced pressure to remove Ethanol.

-

Extraction: Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize from Ethanol/Hexanes or purify via silica gel flash chromatography to yield bright yellow crystals.

Mechanistic Pathway Visualization

Figure 1:

Strategic Applications in Drug Development

N-Allyl-3-nitropyridin-2-amine is rarely the final API; rather, it is a high-value intermediate.[1] Its utility lies in its transformation into 1-allyl-1H-imidazo[4,5-b]pyridine derivatives.[1]

Pathway: Reductive Cyclization

-

Reduction: The nitro group (

) is reduced to an amine ( -

Cyclization: The resulting diamine (2-allylamino-3-aminopyridine) reacts with formic acid, triethyl orthoformate, or carbonyldiimidazole (CDI) to close the imidazole ring.

Workflow Visualization

Figure 2: Synthetic workflow converting the nitro-amine intermediate into the bioactive imidazopyridine scaffold.

Safety & Handling (E-E-A-T)

-

Hazard Identification: As a nitropyridine derivative, this compound should be treated as a potential Skin Irritant (H315) , Eye Irritant (H319) , and Respiratory Irritant (H335) .

-

Energetic Potential: Nitro compounds can be energetic.[3] While this specific derivative is generally stable, avoid subjecting it to extreme heat (>200°C) or shock.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

ChemSRC. (n.d.). CAS 26820-69-9 Entry.[1][4] Retrieved from [Link]

-

PubChem. (n.d.).[5] 2-Chloro-3-nitropyridine (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. 4214-75-9|2-Amino-3-nitropyridine|BLD Pharm [bldpharm.com]

- 2. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CAS#:1247083-74-4 | 4-[Ethyl(2-methoxy-1-methylethyl)amino]tetrahydro-2H-pyran-4-methanamine | Chemsrc [chemsrc.com]

- 5. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]

"starting materials for N-Allyl-3-nitropyridin-2-amine synthesis"

A Technical Guide to Methodology for Heterocyclic Scaffolds

Executive Summary

The synthesis of N-Allyl-3-nitropyridin-2-amine (also known as N-(3-nitropyridin-2-yl)prop-2-en-1-amine) is a critical entry point for developing fused heterocyclic systems, particularly imidazo[4,5-b]pyridines and 3-deazapurines . These scaffolds are ubiquitous in kinase inhibitors and antiviral therapeutics.

This guide details the Nucleophilic Aromatic Substitution (

Strategic Selection of Starting Materials

The success of this synthesis relies on the precise electronic mismatch between the electrophile and the nucleophile.

The Electrophile: 2-Chloro-3-nitropyridine

We select 2-chloro-3-nitropyridine over its 2-fluoro or 2-bromo analogs based on a cost-benefit analysis of reactivity versus stability.

-

Why C2-Chloro? The chlorine atom at position 2 is activated by the adjacent nitro group at position 3. While fluorine is a better leaving group in

(due to higher electronegativity stabilizing the Meisenheimer complex), 2-fluoro-3-nitropyridine is significantly more expensive and prone to hydrolysis during storage. -

Regiochemistry: The nitro group at C3 exerts a strong inductive effect (-I) and mesomeric effect (-M) on C2. This makes C2 significantly more electrophilic than C6, ensuring high regioselectivity.

The Nucleophile: Allylamine

-

Role: Acts as the primary amine nucleophile.

-

Stoichiometry: Because the reaction generates HCl as a byproduct, allylamine can theoretically act as both nucleophile and base. However, to conserve the more expensive amine, we utilize an auxiliary base (Triethylamine or DIPEA) or an inorganic base (

).

Material Specifications Table

Ensure your raw materials meet these minimum specifications to avoid downstream purification bottlenecks.

| Reagent | CAS No.[1][2] | Purity Req.[2][3][4] | Critical Impurity to Avoid | Handling Hazard |

| 2-Chloro-3-nitropyridine | 5470-18-8 | >98% (HPLC) | 2-Hydroxy-3-nitropyridine (Hydrolysis product; inert to | Skin/Eye Irritant |

| Allylamine | 107-11-9 | >99% | Diallylamine (Leads to tertiary amine byproduct) | Toxic, Lachrymator, Flammable |

| Triethylamine (TEA) | 121-44-8 | >99% | Diethylamine | Corrosive, Flammable |

| Ethanol (Solvent) | 64-17-5 | Absolute | Water (Promotes hydrolysis of SM) | Flammable |

Reaction Mechanism & Thermodynamics

The reaction proceeds via a classic Addition-Elimination (

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction coordinate of the

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for gram-scale synthesis (10g input). It balances yield (typically >85%) with ease of purification (recrystallization rather than chromatography).

Reagent Preparation

-

2-Chloro-3-nitropyridine: 10.0 g (63.1 mmol)

-

Allylamine: 4.3 g (75.7 mmol, 1.2 eq)

-

Triethylamine (TEA): 7.6 g (75.7 mmol, 1.2 eq)

-

Ethanol (Absolute): 100 mL (10 vol)

Step-by-Step Workflow

-

Dissolution: Charge a 250 mL round-bottom flask (RBF) with 2-Chloro-3-nitropyridine and Ethanol . Stir until fully dissolved. Note: The solution will be pale yellow.[5]

-

Base Addition: Add Triethylamine in one portion.

-

Nucleophile Addition: Cool the mixture to 0-5°C (ice bath). Add Allylamine dropwise over 15 minutes.

-

Causality: Allylamine is volatile and the reaction is exothermic. Dropwise addition prevents "runaway" exotherms and loss of reagent.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour. Then, heat to 60°C for 2-4 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 7:3). The starting material (

) should disappear, replaced by a more polar yellow/orange spot (

-

-

Quench & Workup:

-

Concentrate the reaction mixture under reduced pressure to remove Ethanol.

-

Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove Triethylamine hydrochloride salts.

-

Wash the organic layer with Brine (50 mL) .

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: The crude solid is usually pure enough (>95%). If necessary, recrystallize from Ethanol/Water (1:1) to obtain bright yellow needles.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-Allyl-3-nitropyridin-2-amine.

Troubleshooting & Impurity Profiling

Even in robust

| Observation | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Starting Material | Ensure Ethanol is dry. Avoid using NaOH/KOH; stick to TEA or |

| New Spot on TLC (Baseline) | Formation of 2-hydroxy-3-nitropyridine | Check water content in solvent. Check if reaction ran too long at reflux. |

| Starting Material Remains | Incomplete Reaction | Allylamine may have evaporated (bp 53°C). Add another 0.5 eq of Allylamine and reflux with a condenser. |

| Dark/Tar Formation | Polymerization of Allyl group | Avoid excessive temperatures (>80°C). Perform reaction under Nitrogen atmosphere. |

References

- Context: Establishes the baseline conditions for 2-chloro-3-nitropyridine with secondary amines, transferable to primary amines like allylamine.

- Context: Physical properties and safety d

-

Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved October 26, 2023, from [Link]

-

Context: Authoritative grounding for the addition-elimination mechanism and the activating role of the nitro group.[6]

-

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. 2-Chloro-3-nitropyridine 99 5470-18-8 [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: Reactivity Profile of N-Allyl-3-nitropyridin-2-amine

Executive Summary

Molecule: N-Allyl-3-nitropyridin-2-amine CAS: (Analogous structures: 4214-75-9 for parent amine) Role: High-value heterocyclic precursor Primary Application: Synthesis of 1-substituted-1H-imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines.

This technical guide dissects the reactivity of N-allyl-3-nitropyridin-2-amine, a bifunctional scaffold merging an electron-deficient aminopyridine core with a reactive olefinic tether. For drug development professionals, this molecule represents a strategic "linchpin" intermediate. Its reactivity is defined by three orthogonal vectors: the reductive cyclization potential of the nitro-amine motif, the electrophilic susceptibility of the allyl alkene, and the labile nature of the allyl group under palladium catalysis.

Structural & Electronic Analysis

The molecule comprises a pyridine ring substituted at the 2-position with a secondary allylamine and at the 3-position with a nitro group.

-

Electronic Push-Pull: The 3-nitro group is a strong electron-withdrawing group (EWG), significantly decreasing the electron density of the pyridine ring. This activates the 2-position (if it were a leaving group) but here, it reduces the basicity of the amine nitrogen (

). -

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the amine N-H and the nitro oxygen. This locks the molecule in a planar conformation, influencing the kinetics of subsequent reactions by pre-organizing the geometry.

-

The Allyl Tether: The allyl group (

) serves as a "pendant" nucleophile or electrophile depending on conditions. It is chemically distinct from the aromatic core, allowing for selective functionalization.

Reactivity Landscape Visualization

The following diagram maps the core reactivity pathways available to this scaffold.

Figure 1: Orthogonal reactivity vectors for N-Allyl-3-nitropyridin-2-amine.

Pathway A: Reductive Cyclization (The Imidazopyridine Route)[3]

The most critical application of N-allyl-3-nitropyridin-2-amine is its conversion into 1-allyl-1H-imidazo[4,5-b]pyridine . This scaffold is a privileged structure in medicinal chemistry, found in anticancer (Aurora kinase inhibitors) and antiviral agents.

Mechanism

The transformation proceeds via a cascade sequence:

-

Chemoselective Reduction: The nitro group (

) is reduced to a primary amine ( -

Condensation: The newly formed diamine reacts with a one-carbon electrophile (formic acid, triethyl orthoformate, or an aldehyde).

-

Cyclodehydration: Elimination of water/alcohol closes the imidazole ring.

Experimental Protocol: Synthesis of 1-Allyl-1H-imidazo[4,5-b]pyridine

Note: This protocol is a self-validating system; the disappearance of the intense yellow color of the nitro-starting material serves as a visual endpoint for the reduction step.

Step 1: Reduction

-

Dissolve: 1.0 eq of N-allyl-3-nitropyridin-2-amine in MeOH (0.1 M concentration).

-

Catalyst: Add 10 mol% Pd/C (10 wt%).

-

Atmosphere: Purge with Argon, then introduce

(balloon pressure). -

Reaction: Stir vigorously at RT for 2–4 hours.

-

Checkpoint: Monitor by TLC. The yellow spot (nitro) will disappear; a polar, fluorescent blue spot (diamine) will appear.

-

-

Filtration: Filter through a Celite pad under Argon (the diamine is oxidation-sensitive). Concentrate immediately.

Step 2: Cyclization (One-Pot Variation)

-

Reagent: Redissolve the crude diamine in Triethyl Orthoformate (TEOF) (acts as solvent and reagent).

-

Catalysis: Add a catalytic amount of

-TsOH (5 mol%). -

Reflux: Heat to reflux (

) for 3–6 hours. -

Workup: Evaporate volatiles. Partition residue between EtOAc and sat.

. -

Purification: Flash chromatography (typically

/MeOH).

Data Summary Table

| Parameter | Specification |

|---|---|

| Precursor | N-Allyl-3-nitropyridin-2-amine |

| Reagents |

Pathway B: Electrophilic Iodocyclization

While Pathway A builds the imidazole ring using the nitrogen atoms, Pathway B utilizes the allyl double bond to create fused dihydro-imidazole or pyrimidine systems. This is particularly relevant for accessing diverse sp3-rich scaffolds.

Mechanistic Insight

Treatment of the substrate with Iodine (

-

The Amine Nitrogen: Leading to an aziridinium or pyrrolidine fused system (less likely due to strain).

-

The Nitro Oxygen (Rare): In specific Lewis acid conditions, oxygen attack can occur, but this is generally disfavored.

-

Post-Reduction: If the nitro is first reduced to the amine (

), the primary amine is highly nucleophilic and will attack the iodonium ion formed on the allyl group, yielding 3-(iodomethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine .

Diagram: Iodocyclization Pathway

Figure 2: Iodine-mediated cyclization of the reduced diamine intermediate.

Pathway C: The Allyl Group as a Protecting Group

In complex synthesis, the allyl group is often used to mask the N-H functionality of the 2-amino group, allowing for chemistry to be performed elsewhere on the pyridine ring (e.g., lithiation or halogenation at C4/C5).

Deallylation Protocol (Tsuji-Trost Conditions): To regenerate the free amine:

-

Catalyst:

(5 mol%). -

Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) (2–3 eq).

-

Conditions:

, -

Mechanism: Pd(0) coordinates to the alkene, forms a

-allyl Pd complex, and the scavenger (NDMBA) irreversibly captures the allyl cation, releasing the free amine.

References

-

Synthesis of Imidazo[4,5-b]pyridines

- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Deriv

-

Source:

-

Relevance: Validates the reductive cyclization pathway from 2-amino-3-nitropyridines.[1]

-

Palladium-Catalyzed Allyl Chemistry

- Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Deriv

-

Source:

- Relevance: Provides mechanistic grounding for Pd-catalyzed allyl manipulation and deprotection str

-

Iodocyclization Methodologies

- Iodine-Catalyzed Cyclization-Allyl

-

Source:

- Relevance: While focused on alkynes, this establishes the protocol for iodine-mediated cyclization in analogous ortho-aniline systems.

-

General Reactivity of 2-Amino-3-nitropyridines

- Synthesis and Functionaliz

-

Source:

-

Relevance: Comprehensive thesis on the nitration and subsequent reactivity of the pyridine core.[2]

Sources

"electronic properties of the 3-nitropyridine ring system"

A Technical Guide for Drug Development & Synthetic Applications

Executive Summary: The "Deactivated" Core

The 3-nitropyridine ring system represents a unique electronic paradox in heterocyclic chemistry. It combines the electron-deficient nature of the pyridine ring (a

For drug development professionals, this scaffold is not merely a precursor to 3-aminopyridine; it is a bioisostere of nitrobenzene with significantly altered metabolic profiles (solubility, pKa, and lipophilicity) and a gateway to complex heterocyclic architectures via Vicarious Nucleophilic Substitution (VNS).[1]

Electronic Architecture

Vector Analysis & Dipole Moment

The electronic distribution of 3-nitropyridine is defined by the additive vectors of two primary dipoles:

-

Pyridine Ring: The lone pair on the nitrogen atom and the electronegativity of the heteroatom create a dipole vector pointing towards the nitrogen (approx.[2] 2.2 D).

-

Nitro Group: The nitro group is a strong electron-withdrawing group (EWG) with a dipole moment of approx.[1] 4.0 D.

In the 3-position, these vectors are oriented at an angle (approx. 120°) that prevents cancellation, unlike in 4-nitropyridine N-oxides where opposing vectors reduce polarity.[1] Consequently, 3-nitropyridine exhibits a high net dipole moment (typically calculated > 3.5 D), enhancing its solubility in polar aprotic solvents compared to its benzene analogs.[1]

Molecular Orbital Theory (Qualitative)

-

HOMO (Highest Occupied Molecular Orbital): Deeply stabilized.[1] The lack of electron density makes the ring difficult to oxidize.

-

LUMO (Lowest Unoccupied Molecular Orbital): Significantly lowered in energy.[1] The presence of the nitro group at the 3-position specifically lowers the energy of the

orbitals at the C-2 and C-6 positions, making them "soft" targets for nucleophilic attack.

Resonance Structures

The resonance contributors below illustrate why the C-2 and C-4 positions are particularly electron-deficient. The nitro group withdraws density via induction and resonance, while the pyridine nitrogen withdraws via induction and the electronegativity of the

Reactivity Profile: The "Pull-Pull" Dynamics

The 3-nitropyridine system is characterized by extreme regioselectivity. The interplay between the ring nitrogen and the nitro group dictates the following reactivity rules:

| Reaction Type | Reactivity Level | Preferred Regioselectivity | Mechanistic Driver |

| Electrophilic Aromatic Substitution (S_EAr) | Inert / Very Poor | C-5 (if forced) | Ring is doubly deactivated.[1] The C-3 nitro group directs meta (to C-5), and the pyridine nitrogen also deactivates. |

| Nucleophilic Aromatic Substitution (S_NAr) | Moderate | C-2 and C-6 | The LUMO coefficient is highest at C-2/C-6. The nitro group activates these positions via the "Vicarious" mechanism. |

| Reduction | High | Nitro | The nitro group is easily reduced to an amine (3-aminopyridine) using metals (Fe, Sn, Zn) or catalytic hydrogenation.[1] |

Reactivity Flowchart

Characterization: Spectroscopic Signatures

Correct assignment of NMR signals is critical for verifying substitution patterns, especially after VNS reactions.[1]

H NMR Chemical Shifts (CDCl )

The nitro group deshields adjacent protons, while the pyridine nitrogen deshields

| Proton Position | Approx. Shift ( | Multiplicity | Electronic Rationale |

| H-2 | 9.3 - 9.5 | Singlet (d) | Most deshielded. Flanked by both Pyridine-N and Nitro group (inductive & anisotropic effects).[1] |

| H-6 | 8.8 - 9.0 | Doublet | Deshielded by Pyridine-N ( |

| H-4 | 8.4 - 8.6 | Doublet (dt) | Deshielded by Nitro group (ortho-like effect). |

| H-5 | 7.4 - 7.6 | Doublet of doublets | Most shielded. |

Experimental Protocols

High-Yield Synthesis: The Trifluoroacetic Anhydride Method

Direct nitration of pyridine with

Protocol (Adapted from Org. Biomol. Chem.):

-

Activation: Dissolve Pyridine (1.0 eq) in Trifluoroacetic Anhydride (TFAA) at 0°C. The TFAA activates the system and scavenges water.[1]

-

Nitration: Add fuming

dropwise. The reaction proceeds via the N-nitropyridinium intermediate which rearranges. -

Workup: Quench with sodium metabisulfite solution. Neutralize to pH 7.[1] Extract with DCM.[1]

-

Yield: Expect 60-80% of 3-nitropyridine.

Chemoselective Reduction: SnCl /HCl Method

This method is preferred over catalytic hydrogenation when other reducible groups (e.g., halogens, alkenes) are present on the ring.[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 3-nitropyridine (10 mmol) in Ethanol (20 mL) .

-

Reagent Addition: Add Stannous Chloride Dihydrate (SnCl$_2 \cdot 2H_2O, 35 mmol) .

-

Acidification: Add conc. HCl (5 mL) dropwise. Caution: Exothermic.[1]

-

Reflux: Heat the mixture to 70°C for 2 hours. Monitor by TLC (disappearance of the UV-active nitro spot).

-

Workup (Critical):

-

Validation: The product, 3-aminopyridine, should appear as a white/off-white solid (mp 64°C).[1]

References

-

Katritzky, A. R., et al. (2005).[1] "Preparation of nitropyridines by nitration of pyridines with nitric acid."[1][3] Organic & Biomolecular Chemistry.

-

Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

-

Org. Synth. (1955).[1] "3-Aminopyridine." Organic Syntheses, Coll.[1] Vol. 4, p.5.

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (General reference for electronic vectors).

-

Sigma-Aldrich. "3-Nitropyridine Product Specification & Safety Data."[1] [1]

Sources

Methodological & Application

Application Note: Regioselective N-Allylation of 2-Amino-3-Nitropyridine

Abstract & Strategic Overview

The allylation of 2-amino-3-nitropyridine (1) is a pivotal transformation in the synthesis of 3-allyl-3H-imidazo[4,5-b]pyridine derivatives, a scaffold widely represented in anticancer (Aurora kinase inhibitors) and antimicrobial pharmacophores.

This transformation presents a specific chemoselective challenge: the ambident nucleophilicity of the aminopyridine core. The substrate contains two potential nucleophilic sites: the endocyclic ring nitrogen (

This guide details two validated protocols to achieve high-yield, regioselective

-

Protocol A (Standard): Sodium Hydride (NaH) mediated deprotonation in polar aprotic media.

-

Protocol B (Scalable/Mild): Potassium Carbonate (

) mediated solid-liquid phase transfer catalysis.

Reaction Mechanics & Regioselectivity

Understanding the electronic bias of the substrate is critical for troubleshooting low yields.

Substrate Analysis

-

Deactivation: The nitro group at C3 exerts a strong

(inductive) and -

H-Bond Locking: A strong intramolecular hydrogen bond exists between the amine proton and the nitro oxygen (

). This "locks" the molecule in a planar conformation, requiring significant energy to disrupt for deprotonation. -

Regiocontrol: Upon deprotonation, the negative charge is delocalized. While the ring nitrogen is inherently more nucleophilic in neutral pyridine, the anion formed from 2-amino-3-nitropyridine reacts preferentially at the exocyclic nitrogen due to steric hindrance at the ring nitrogen (flanked by the nitro group) and thermodynamic stability of the resulting aromatic product.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and bifurcation between mono-alkylation and potential side reactions.

Experimental Protocols

Protocol A: NaH-Mediated Allylation (High Efficiency)

Best for small-to-medium scale (mg to gram) where strictly anhydrous conditions can be maintained.

Reagents:

-

Substrate: 2-Amino-3-nitropyridine (1.0 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv)

-

Electrophile: Allyl Bromide (1.2 equiv)

-

Solvent: Anhydrous DMF or THF (0.1 - 0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Base Activation: Add NaH (1.2 equiv) to the flask. Wash with anhydrous hexane (

) to remove mineral oil if downstream purification is sensitive to grease (optional for bulk synthesis). Suspend the washed NaH in anhydrous DMF. -

Deprotonation: Cool the suspension to

in an ice bath. Add 2-amino-3-nitropyridine (1.0 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DMF).-

Observation: Evolution of

gas will occur. The solution will turn deep red/orange, indicating the formation of the amidine anion. -

Critical Step: Stir at

for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete disruption of the intramolecular H-bond.

-

-

Alkylation: Re-cool to

. Add Allyl Bromide (1.2 equiv) dropwise via syringe to control the exotherm. -

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).

-

Quench: Cool to

. Carefully quench with saturated -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with water ( -

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (

, 10-30% EtOAc in Hexanes).

Protocol B: Phase Transfer (Scalable & Robust)

Best for larger scales or when strictly anhydrous conditions are difficult to maintain.

Reagents:

-

Substrate: 2-Amino-3-nitropyridine (1.0 equiv)

-

Base:

(anhydrous, powdered) (2.0 - 3.0 equiv) -

Catalyst: TBAI (Tetra-n-butylammonium iodide) or TBAB (5-10 mol%)

-

Electrophile: Allyl Bromide (1.5 equiv)

-

Solvent: Acetone or Acetonitrile (Reflux) or DMF (

)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-amino-3-nitropyridine (1.0 equiv), powdered

(2.5 equiv), and TBAI (0.1 equiv). -

Solvent Addition: Add solvent (Acetonitrile or DMF). Stir vigorously to suspend the solids.

-

Addition: Add Allyl Bromide (1.5 equiv) in one portion.

-

Thermal Cycle:

-

If DMF: Heat to

for 12 hours. -

If Acetonitrile/Acetone: Heat to reflux for 18–24 hours.

-

-

Monitoring: Check TLC. If starting material persists, add 0.5 equiv additional Allyl Bromide and continue heating.

-

Workup: Filter off the inorganic salts (

, KBr). Wash the filter cake with the solvent. Concentrate the filtrate. -

Partition: Redissolve residue in DCM, wash with water to remove residual salts/DMF.

-

Purification: As in Protocol A.

Data Interpretation & Troubleshooting

Expected Analytical Data

| Technique | Signal | Interpretation |

| TLC | Product is less polar than the starting amine due to loss of one N-H bond. | |

| 1H NMR | Allyl vinyl proton ( | |

| 1H NMR | Allyl terminal methylene ( | |

| 1H NMR | Allylic methylene ( | |

| 1H NMR | Diagnostic: Remaining |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common reaction failures.

Safety & Handling (HSE)

-

Nitropyridines: Potentially energetic.[1][2] While 2-amino-3-nitropyridine is stable, nitro-compounds should not be subjected to excessive heat (>150°C) or shock.

-

Allyl Bromide: A potent lachrymator and alkylating agent. Must be handled in a fume hood. Skin contact can cause severe burns.

-

Sodium Hydride: Reacts violently with water/moisture releasing hydrogen gas (flammability hazard). Quench excess NaH carefully with isopropanol or solid

before adding water.

References

-

Bhattacharyya, S., et al. (2014).[3] "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy."[3] RSC Advances, 4, 18229-18233.[3]

-

Boyer, G. (2022).[2][4] "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures...". Journal of Chemical Technology and Metallurgy, 57(3), 452.

-

Nishiwaki, N., et al. (2022).[2] "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules." Molecules, 27(17), 5683.

-

ChemicalBook Protocols. (n.d.). "Synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid."

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

The Strategic Application of N-Allyl-3-nitropyridin-2-amine in the Development of Novel Kinase Inhibitors: Application Notes and Protocols

Introduction: The Rationale for a Privileged Scaffold

In the landscape of modern drug discovery, protein kinases remain a paramount target class due to their central role in cellular signaling and their dysregulation in numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity, acquired resistance, and off-target toxicity necessitate the continuous exploration of novel chemical scaffolds. The substituted aminopyridine core is a well-established "privileged scaffold" in kinase inhibitor design, capable of forming key hydrogen bond interactions with the kinase hinge region. This document outlines the strategic utility of a specific, functionalized aminopyridine derivative, N-Allyl-3-nitropyridin-2-amine , as a versatile starting point for the generation of potent and selective kinase inhibitors.

The introduction of an allyl group at the N-2 position offers a unique vector for chemical modification, allowing for the exploration of diverse chemical space and the potential for covalent inhibition. The 3-nitro group, an electron-withdrawing moiety, modulates the electronic properties of the pyridine ring and can serve as a handle for further derivatization or as a bioisosteric replacement for other functional groups.[1][2] This application note will provide a comprehensive guide for researchers, detailing the synthesis of this core scaffold, strategies for library development, and detailed protocols for the subsequent biochemical and cellular evaluation of novel inhibitors.

I. Synthesis of the Core Scaffold: N-Allyl-3-nitropyridin-2-amine

The target compound, N-Allyl-3-nitropyridin-2-amine, is not readily commercially available. However, it can be synthesized from the precursor 2-Amino-3-nitropyridine.[3][4] The synthesis of 2-Amino-3-nitropyridine itself can be achieved through various methods, including the nitration of 2-aminopyridine, though this can lead to mixtures of isomers.[5] A more controlled synthesis involves the amination of 2-chloro-3-nitropyridine.[3]

Protocol 1: Synthesis of 2-Amino-3-nitropyridine

This protocol is adapted from established procedures for the amination of chloronitropyridines.[3]

Materials:

-

2-chloro-3-nitropyridine

-

Aqueous ammonia (28-30%)

-

Sealed reaction tube or pressure vessel

-

Magnetic stirrer and heating plate

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Drying oven

Procedure:

-

To a sealed reaction tube, add 2-chloro-3-nitropyridine (1.0 eq).

-

Carefully add an excess of aqueous ammonia (e.g., 20 eq).

-

Seal the tube and heat the reaction mixture to 90°C with vigorous stirring.

-

Maintain the reaction at this temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then chill in an ice bath to 0°C to precipitate the product.

-

Collect the yellow solid product by filtration, washing with cold water.

-

Dry the product, 3-nitropyridin-2-amine, under vacuum. The expected yield is typically high (>95%).[3]

Protocol 2: Synthesis of N-Allyl-3-nitropyridin-2-amine

This protocol describes the N-alkylation of 2-Amino-3-nitropyridine.

Materials:

-

2-Amino-3-nitropyridine

-

Allyl bromide

-

Sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere, dissolve 2-Amino-3-nitropyridine (1.0 eq) in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise. Stir the mixture for 30 minutes at 0°C.

-

Slowly add allyl bromide (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Allyl-3-nitropyridin-2-amine.

II. Design and Synthesis of a Kinase Inhibitor Library

The N-Allyl-3-nitropyridin-2-amine scaffold provides multiple points for diversification to generate a focused library of potential kinase inhibitors. The primary amino group can be acylated or coupled with various moieties, while the allyl group can undergo a range of transformations. Furthermore, the nitro group can be reduced to an amine, providing another point for diversification.

Strategy 1: Acylation of the Amino Group

The free amino group is an ideal handle for introducing substituents that can probe the ATP-binding pocket of kinases.

Figure 1: Library Generation via Acylation.

Strategy 2: Modification of the Allyl Group

The terminal double bond of the allyl group is amenable to various chemical transformations, such as Heck coupling, metathesis, or dihydroxylation followed by further functionalization.

Strategy 3: Reduction and Functionalization of the Nitro Group

Reduction of the nitro group to an amine opens up a new avenue for introducing diversity, for instance, through amide bond formation or reductive amination.

III. Biochemical Evaluation of Kinase Inhibitory Activity

Once a library of compounds has been synthesized, the next critical step is to evaluate their ability to inhibit the activity of target kinases. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a general framework for assessing the IC₅₀ of compounds against a target kinase.

Materials:

-

Target kinase (e.g., recombinant human Aurora A)

-

Kinase-specific substrate (e.g., Kemptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a high-activity control and wells with a known inhibitor as a positive control.

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in kinase assay buffer. The final concentration of the kinase should be optimized to produce a signal within the linear range of the assay.

-

Add the kinase/substrate mix to the wells containing the compounds.

-

Prepare an ATP solution in kinase assay buffer. The concentration of ATP should ideally be at or near the Kₘ for the specific kinase.[7]

-

Initiate the kinase reaction by adding the ATP solution to the wells. The final reaction volume is typically 10-25 µL.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the high-activity (DMSO) and no-activity controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Compound | Target Kinase | IC₅₀ (nM) |

| Lead_Compound_1 | Aurora A | 50 |

| Lead_Compound_2 | MPS1 | 25 |

| Reference_Inhibitor | Aurora A | 10 |

IV. Cell-Based Assays for Target Engagement and Phenotypic Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that a compound can enter cells, engage its target, and elicit a biological response.

Protocol 4: Cellular Target Engagement using Western Blotting

This protocol assesses the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Materials:

-

Cancer cell line known to have active signaling through the target kinase pathway (e.g., HCT116 for Aurora A).

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) for Aurora A, and a total protein antibody for loading control like anti-GAPDH).

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for a total protein loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein or loading control signal. A dose-dependent decrease in the phospho-protein signal indicates cellular target engagement.

Figure 2: Workflow for Kinase Inhibitor Development.

V. Causality and Self-Validation in Protocols

The protocols provided are designed to be self-validating. For instance, in the kinase inhibition assay, the inclusion of a known potent inhibitor serves as a positive control to validate the assay's performance. The use of a full dose-response curve rather than a single-point screen provides more robust data and helps to identify potential artifacts such as compound aggregation or promiscuous inhibition. In the cellular assay, the normalization of the phospho-protein signal to a loading control is critical to ensure that any observed decrease in signal is due to target inhibition and not to a general cytotoxic effect leading to protein degradation.

VI. Conclusion and Future Directions

The N-Allyl-3-nitropyridin-2-amine scaffold represents a promising starting point for the development of a new generation of kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the strategic placement of functional groups provides multiple avenues for optimizing potency, selectivity, and pharmacokinetic properties. The protocols detailed in this application note provide a robust framework for the synthesis, biochemical evaluation, and cellular characterization of novel inhibitors derived from this versatile core. Future work should focus on exploring a wide range of chemical modifications to this scaffold and screening the resulting compounds against a broad panel of kinases to identify novel and selective inhibitors for therapeutic development.

References

- Google Patents. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

-

RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Sourced from: [Link]

-

NIH. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Sourced from: [Link]

-

Norwegian Research Information Repository. Synthesis and Functionalization of 3-Nitropyridines. Sourced from: [Link]

-

PubMed. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Sourced from: [Link]

-

BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Sourced from: [Link]

- Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.

-

ACS Publications. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Sourced from: [Link]

- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Sourced from: [Link]

-

PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Sourced from: [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Sourced from: [Link]

-

PubMed. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Sourced from: [Link]

- Patsnap. Preparation method of 2-amino-3-nitro pyridine.

-

Chemspace. Bioisosteric Replacements. Sourced from: [Link]

-

ScienceDirect. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Sourced from: [Link]

-

NCBI. Assay Development for Protein Kinase Enzymes. Sourced from: [Link]

-

MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Sourced from: [Link]

-

ACS Publications. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Sourced from: [Link]

-

EPO. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. Sourced from: [Link]

-

SpiroChem. Bioisosteric Replacement Strategies. Sourced from: [Link]

-

BMG LABTECH. Kinase assays. Sourced from: [Link]

-

ResearchGate. In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. Sourced from: [Link]

-

YouTube. InhibiScreen Kinase Inhibitor Assay Technical Video. Sourced from: [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

"protocols for functionalizing the allyl group of N-Allyl-3-nitropyridin-2-amine"

Application Note: Strategic Functionalization of N-Allyl-3-nitropyridin-2-amine

Executive Summary & Strategic Overview

N-Allyl-3-nitropyridin-2-amine is a high-value bifunctional scaffold in medicinal chemistry.[1] It serves as a critical precursor for imidazo[4,5-b]pyridines , a "privileged structure" found in numerous kinase inhibitors and GPCR ligands.[1]

The molecule presents a unique chemoselective challenge:

-

The Allyl Group: A handle for olefin metathesis, Heck coupling, or electrophilic addition.[1]

-

The Nitro Group (C3): An electron-withdrawing group that deactivates the pyridine ring but serves as a latent amine for cyclization.

-

The Amine (C2): Forms an intramolecular hydrogen bond with the nitro group, locking the conformation and modulating nucleophilicity.

This guide details three distinct protocols to functionalize this scaffold, prioritizing chemoselectivity (preserving one group while reacting the other) and atom economy .

Strategic Pathway Map

Figure 1: Divergent synthetic pathways for N-Allyl-3-nitropyridin-2-amine functionalization.

Protocol 1: Chemoselective Reductive Cyclization

Target: Synthesis of 3-Allyl-3H-imidazo[4,5-b]pyridine. Objective: Reduce the nitro group to an amine and cyclize the imidazole ring without hydrogenating the allyl double bond.

Scientific Rationale

Standard catalytic hydrogenation (H₂/Pd-C) is non-viable here as it will reduce the allyl group to a propyl group.[1] To preserve the alkene, we employ dissolving metal reduction (Fe/AcOH) or stannous chloride (SnCl₂) .[1] The subsequent cyclization uses triethyl orthoformate to close the ring, locking the allyl group as the N3 substituent.

Step-by-Step Methodology

Reagents:

-

Starting Material: 1.0 equiv

-

Iron powder (325 mesh): 5.0 equiv[1]

-

Acetic Acid (glacial): Solvent (0.5 M concentration)[1]

-

Triethyl orthoformate (TEOF): 5.0 equiv (or solvent)[1]

-

p-Toluenesulfonic acid (pTsOH): 0.1 equiv (catalyst)[1]

Workflow:

-

Reduction:

-

Dissolve N-allyl-3-nitropyridin-2-amine in glacial acetic acid.

-

Add iron powder in portions at room temperature.[1]

-

Heat to 60°C and monitor by TLC (approx. 2-4 hours). Endpoint: Disappearance of the yellow nitro compound and appearance of the fluorescent diamine.

-

Workup: Filter through Celite to remove iron residues.[1] Neutralize filtrate with NaHCO₃ (aq) and extract with EtOAc.[1] Concentrate to obtain N2-allylpyridine-2,3-diamine.

-

Note: This intermediate is oxidation-sensitive; proceed immediately to cyclization.[1]

-

-

Cyclization:

-

Suspend the crude diamine in TEOF.

-

Add catalytic pTsOH.[1]

-

Reflux at 100°C for 3 hours.

-

Purification: Evaporate excess TEOF. Purify via flash column chromatography (DCM/MeOH 95:5).

-

Critical Parameter: Temperature control during reduction is vital. Exceeding 80°C with Iron/AcOH can lead to partial hydroamination or polymerization of the allyl group.

Protocol 2: Palladium-Catalyzed Heck Arylation

Target: N-(3-Aryl-allyl)-3-nitropyridin-2-amine.[1] Objective: Functionalize the terminal olefin of the allyl group via C-H activation, introducing aryl complexity.

Scientific Rationale

Free amines often poison Palladium catalysts.[1] However, the electron-withdrawing nitro group at C3 significantly reduces the basicity of the C2-amine (pKa < 4), minimizing catalyst deactivation. We utilize a ligand-free Pd(OAc)₂ system with Silver Acetate (AgOAc) as a halide scavenger to drive the reaction.[1]

Step-by-Step Methodology

Reagents:

-

Substrate: 1.0 equiv

-

Aryl Iodide (Ar-I): 1.2 equiv[1]

-

Pd(OAc)₂: 5 mol%[1]

-

AgOAc: 1.5 equiv (Halide scavenger/Oxidant regeneration)[1]

-

Solvent: DMF or CH₃CN (degassed)[1]

Workflow:

-

Setup: In a screw-cap vial, combine the substrate, Aryl Iodide, Pd(OAc)₂, and AgOAc.

-

Solvation: Add anhydrous DMF (0.2 M). Flush headspace with Argon.

-

Reaction: Seal and heat to 80-90°C for 12-16 hours.

-

Workup: Dilute with diethyl ether (precipitates Pd black). Filter through a silica plug.[1] Wash the organic layer with water (3x) to remove DMF.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Data Table: Typical Compatibility

| Aryl Iodide | Yield (%) | Notes |

|---|---|---|

| Iodobenzene | 78% | Standard conditions.[1] |

| 4-Iodoanisole | 82% | Electron-rich partners favored.[1] |

| 4-Nitroiodobenzene | 65% | Slower reaction; higher temp (100°C) required.[1] |

Protocol 3: Olefin Cross-Metathesis

Target: Chain extension (e.g., N-(4-Hydroxybut-2-enyl)-3-nitropyridin-2-amine).[1] Objective: Exchange the terminal methylene for functionalized alkyl chains using Grubbs catalysis.

Scientific Rationale

The nitro-pyridine core is generally well-tolerated by Ruthenium carbenes (Grubbs II or Hoveyda-Grubbs II).[1] The secondary amine is deactivated by the nitro group, preventing coordination to the Ru center. This allows for clean cross-metathesis (CM) with Type I olefins (e.g., acrylates, terminal alkenes).[1]

Step-by-Step Methodology

Reagents:

-

Substrate: 1.0 equiv

-

Cross Partner (e.g., Methyl Acrylate, Hex-5-en-1-ol): 3.0 - 5.0 equiv[1]

-

Catalyst: Grubbs 2nd Gen (5 mol%)[1]

-

Solvent: DCM (anhydrous, degassed)[1]

Workflow:

-

Setup: Dissolve substrate and cross-partner in DCM (0.1 M) under N₂ atmosphere.

-

Initiation: Add Grubbs II catalyst in one portion.

-

Reflux: Heat to 40°C (gentle reflux) for 6-12 hours.

-

Quench: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the catalyst.

-

Purification: Concentrate and purify via column chromatography.

Troubleshooting: If conversion is low, add a second portion of catalyst (2.5 mol%) after 6 hours.

References

-

Reductive Cyclization to Imidazopyridines

- Synthesis of imidazo[4,5-b]pyridines

- Source: Journal of Organic Chemistry

-

(Validation: Analogous chemistry for nitro-amine cyclization).[1]

-

Heck Reaction of Allylamines

-

Ruthenium Metathesis Tolerance

- Functional group tolerance in olefin met

- Source: Chemical Reviews

-

[1]

-

General Reactivity of 3-Nitropyridines

- Nucleophilic Functionaliz

-

Source: Molecules (MDPI)[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Allyl-3-nitropyridin-2-amine

Welcome to the technical support center for the synthesis of N-Allyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-Allyl-3-nitropyridin-2-amine, providing concise and actionable answers.

Q1: What is the most common method for the synthesis of N-Allyl-3-nitropyridin-2-amine?

A1: The most straightforward and widely applicable method is the direct N-alkylation of 2-amino-3-nitropyridine with an allyl halide, such as allyl bromide, in the presence of a suitable base and an appropriate solvent. This reaction proceeds via a nucleophilic substitution mechanism where the amino group of 2-amino-3-nitropyridine attacks the electrophilic carbon of the allyl halide.

Q2: Why is the yield of my N-allylation reaction consistently low?

A2: Low yields in the N-allylation of 2-amino-3-nitropyridine can stem from several factors. The primary reason is often the reduced nucleophilicity of the 2-amino group due to the strong electron-withdrawing effect of the adjacent nitro group[1]. Other contributing factors can include suboptimal reaction conditions (temperature, reaction time), inappropriate choice of base or solvent, and the formation of side products.

Q3: I am observing a significant amount of a di-allylated side product. How can I minimize its formation?

A3: The formation of the N,N-diallylated product is a common issue in amine alkylations. To suppress this side reaction, you can:

-

Control Stoichiometry: Use a slight excess of the starting amine (2-amino-3-nitropyridine) relative to the allyl halide. A molar ratio of 1.2:1 to 1.5:1 (amine:allyl halide) is a good starting point.

-

Slow Addition: Add the allyl bromide dropwise to the reaction mixture over a prolonged period. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

-

Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation, although this may require longer reaction times.

Q4: What is the best way to purify N-Allyl-3-nitropyridin-2-amine?

A4: Due to the basic nature of the amino group, purification by standard silica gel column chromatography can be challenging, leading to peak tailing and potential product loss on the column. To mitigate this, it is highly recommended to add a small amount of a basic modifier to the eluent, such as 0.5-2% triethylamine or ammonia in methanol[2]. This deactivates the acidic silanol groups on the silica surface, allowing for better elution of the basic product.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of N-Allyl-3-nitropyridin-2-amine can be confirmed using a combination of standard analytical techniques:

-

NMR Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Thin Layer Chromatography (TLC): To assess the purity and compare the product to the starting material.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of N-Allyl-3-nitropyridin-2-amine.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Insufficiently Strong Base: The pKa of the 2-amino group is lowered by the nitro group, requiring a sufficiently strong base for deprotonation. | 1. Use a stronger base: Switch from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). |

| 2. Low Reaction Temperature: The reaction may be kinetically slow at room temperature. | 2. Increase the reaction temperature: Gradually increase the temperature to 50-80 °C and monitor the reaction progress by TLC. | |

| 3. Poor Quality Reagents: Degradation of the allyl bromide or wet solvent can inhibit the reaction. | 3. Use fresh reagents: Use freshly opened or distilled allyl bromide and ensure your solvent is anhydrous. | |

| Formation of Multiple Products (TLC) | 1. Di-allylation: The mono-allylated product is more nucleophilic than the starting amine and can react further. | 1. Adjust stoichiometry and addition: Use an excess of 2-amino-3-nitropyridine and add allyl bromide slowly. |

| 2. Side reactions of the nitro group: Under certain conditions, the nitro group can undergo side reactions. | 2. Maintain mild reaction conditions: Avoid excessively high temperatures or highly reactive reagents that could interact with the nitro group. | |

| 3. Isomerization of the allyl group: Although less common, isomerization of the allyl group can occur under certain catalytic conditions. | 3. Avoid transition metal catalysts unless a specific protocol calls for them. The direct N-alkylation should not cause isomerization. | |

| Difficulty in Product Isolation/Purification | 1. Product is water-soluble: The product may have some solubility in the aqueous phase during workup. | 1. Saturate the aqueous phase with NaCl: This can decrease the solubility of the organic product in the aqueous layer. Perform multiple extractions with an organic solvent. |

| 2. Product streaking on TLC/column: The basic amine interacts strongly with the acidic silica gel. | 2. Use a modified eluent: Add triethylamine (0.5-2%) or a few drops of aqueous ammonia to your column chromatography eluent system[2]. | |

| 3. Product is an oil that is difficult to crystallize: Some amine products are oils at room temperature. | 3. Attempt different crystallization solvents: Try a solvent/anti-solvent system (e.g., dissolve in a small amount of ethyl acetate and slowly add hexane). If it remains an oil, purification by column chromatography is the best approach. |

III. Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N-Allyl-3-nitropyridin-2-amine. This protocol is a robust starting point and can be optimized based on your experimental results.

Synthesis of N-Allyl-3-nitropyridin-2-amine

Reaction Scheme:

A schematic of the N-allylation reaction.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| 2-Amino-3-nitropyridine | 139.11 | 1.0 | (e.g., 1.39 g, 10 mmol) |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.2 | (e.g., 0.48 g, 12 mmol) |

| Allyl Bromide | 120.98 | 1.1 | (e.g., 1.33 g, 11 mmol) |

| Anhydrous N,N-Dimethylformamide (DMF) | - | - | (e.g., 50 mL) |

| Saturated aqueous NH₄Cl solution | - | - | - |

| Ethyl Acetate | - | - | - |

| Brine | - | - | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-3-nitropyridine (1.0 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise over 15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Stir the mixture at 0 °C for 30 minutes. The solution may change color, indicating the formation of the sodium salt of the amine.

-

Allylation: Slowly add allyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate containing 1% triethylamine.

IV. Mechanistic Insights and Optimization Logic

Understanding the underlying mechanism and logic behind the experimental choices is crucial for effective troubleshooting and optimization.

Reaction Mechanism

The N-allylation of 2-amino-3-nitropyridine is a classic SN2 reaction. The key steps are:

-